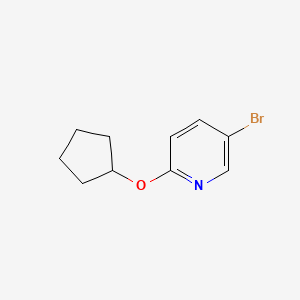

5-Bromo-2-(cyclopentyloxy)pyridine

Beschreibung

5-Bromo-2-(cyclopentyloxy)pyridine (CAS 494771-68-5) is a halogenated pyridine derivative characterized by a bromine atom at the 5-position and a cyclopentyloxy group at the 2-position of the pyridine ring. This compound is primarily utilized in medicinal chemistry and catalysis due to its structural versatility. The cyclopentyloxy group introduces steric bulk and moderate electron-donating effects, while the bromine atom serves as a reactive handle for cross-coupling reactions .

Eigenschaften

IUPAC Name |

5-bromo-2-cyclopentyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTNUTZJUDVPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopentyloxy)pyridine typically involves the bromination of 2-(cyclopentyloxy)pyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

Industrial production of 5-Bromo-2-(cyclopentyloxy)pyridine often employs large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(cyclopentyloxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, along with bases like potassium carbonate or cesium carbonate, are typically employed.

Major Products Formed

Substitution Reactions: The major products are substituted pyridines where the bromine atom is replaced by the nucleophile.

Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyridine ring with the aryl or vinyl group from the boronic acid.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(cyclopentyloxy)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: It is involved in the synthesis of potential therapeutic agents for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Steric Bulk : The cyclopentyloxy group in 5-Bromo-2-(cyclopentyloxy)pyridine imposes significant steric hindrance compared to smaller groups like methoxy (5-Bromo-2-methoxypyridine) . This bulkiness can reduce reactivity in nucleophilic aromatic substitution (SNAr) but enhance selectivity in transition-metal catalysis.

- Electronic Effects : Electron-withdrawing substituents (e.g., trifluoroethoxy in 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine) decrease electron density at the pyridine ring, activating it toward electrophilic attacks. In contrast, cyclopentyloxy is mildly electron-donating, stabilizing the ring for radical or coupling reactions .

Biologische Aktivität

5-Bromo-2-(cyclopentyloxy)pyridine is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, which include a bromine atom and a cyclopentyloxy group attached to a pyridine ring. This article explores the biological activity of this compound, synthesizing available research findings, including biochemical properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₂BrNO

- Molecular Weight : 242.11 g/mol

This compound's structure allows for various chemical reactions, particularly substitution reactions facilitated by the bromine atom, which serves as a good leaving group. The cyclopentyloxy group is believed to influence the compound's interaction with biological targets, although specific mechanisms remain to be fully elucidated.

The biological activity of 5-Bromo-2-(cyclopentyloxy)pyridine is primarily studied through its interactions with various biological targets. While detailed mechanisms are not fully characterized, similar compounds have shown potential in several areas:

- Enzyme Inhibition : Compounds with similar structural motifs have been reported to inhibit key enzymes involved in metabolic pathways. For instance, they can affect kinases that regulate cellular processes, potentially leading to altered cell signaling and metabolism.

- Cell Cycle Modulation : Preliminary studies suggest that derivatives of this compound may induce cell cycle arrest and apoptosis in cancer cells by modulating pathways such as MAPK/ERK.

Biological Activity Overview

The biological activity of 5-Bromo-2-(cyclopentyloxy)pyridine has been explored in various studies:

- Anticancer Potential : Research indicates that pyridine derivatives can exhibit anticancer properties. The specific effects of 5-Bromo-2-(cyclopentyloxy)pyridine on cancer cell lines are still under investigation but may involve apoptosis induction and cell cycle regulation.

- Binding Affinity Studies : Interaction studies have suggested that this compound may bind to various biological targets, although specific affinities and interactions require further exploration.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Investigated the enzyme inhibition properties of pyridine derivatives; found potential for modulating kinase activity. |

| Study B | Explored the effects of similar compounds on cancer cell lines; reported induction of apoptosis and cell cycle arrest. |

| Study C | Focused on binding studies; indicated possible interactions with dopamine receptors but lacked specificity for 5-Bromo-2-(cyclopentyloxy)pyridine. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.